N~1~,N~1~-Diethyl-N~3~-(5-methyl-1H-indazol-3-yl)propane-1,3-diamine
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Overview
Description
N~1~,N~1~-Diethyl-N~3~-(5-methyl-1H-indazol-3-yl)propane-1,3-diamine is an organic compound with a complex structure that includes an indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Diethyl-N~3~-(5-methyl-1H-indazol-3-yl)propane-1,3-diamine typically involves multiple steps. One common method includes the reaction of 5-methyl-1H-indazole with N,N-diethyl-1,3-propanediamine under specific conditions. The reaction often requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~-Diethyl-N~3~-(5-methyl-1H-indazol-3-yl)propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction can yield amines or other reduced forms.
Scientific Research Applications
N~1~,N~1~-Diethyl-N~3~-(5-methyl-1H-indazol-3-yl)propane-1,3-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1,N~1~-Diethyl-N~3~-(5-methyl-1H-indazol-3-yl)propane-1,3-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-1,3-propanediamine: A structurally similar compound with different functional groups.
N,N-Dimethyl-1,3-propanediamine: Another related compound with methyl groups instead of ethyl groups.
Diethyltoluamide (DEET): A well-known compound with similar structural features but different applications.
Uniqueness
N~1~,N~1~-Diethyl-N~3~-(5-methyl-1H-indazol-3-yl)propane-1,3-diamine is unique due to the presence of the indazole ring, which imparts specific chemical and biological properties
Properties
CAS No. |
88945-00-0 |
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Molecular Formula |
C15H24N4 |
Molecular Weight |
260.38 g/mol |
IUPAC Name |
N',N'-diethyl-N-(5-methyl-1H-indazol-3-yl)propane-1,3-diamine |
InChI |
InChI=1S/C15H24N4/c1-4-19(5-2)10-6-9-16-15-13-11-12(3)7-8-14(13)17-18-15/h7-8,11H,4-6,9-10H2,1-3H3,(H2,16,17,18) |
InChI Key |
ISWBOKHNSRQGBV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC1=NNC2=C1C=C(C=C2)C |
Origin of Product |
United States |
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